4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline
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Overview
Description
4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline typically involves multiple steps, starting with the formation of the dihydroquinazoline core. One common approach is the cyclization of an appropriate precursor, such as a 4-chloro-5-(trifluoromethyl)aniline derivative, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. Its potential as a lead compound for drug discovery is also of interest.
Medicine: The compound's potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for further exploration in drug design.
Industry: In the industrial sector, this compound may find applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline
2-Chloro-5-(trifluoromethyl)pyridine
3,4-Dihydroquinazoline derivatives
Uniqueness: 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1,4-dihydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVAUCQUKISCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(N=CNC2=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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